molecular formula C12H20INO2 B13642158 tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate

Katalognummer: B13642158
Molekulargewicht: 337.20 g/mol
InChI-Schlüssel: XYNAJUPMDWTZHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate is a chemical compound with a unique structure that includes a bicyclo[1.1.1]pentane core.

Vorbereitungsmethoden

The synthesis of tert-butyl N-(2-{3-iodobicyclo[111]pentan-1-yl}ethyl)carbamate typically involves multiple steps One common synthetic route includes the iodination of a bicyclo[11The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.

Analyse Chemischer Reaktionen

tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using reagents like sodium azide or organometallic compounds.

    Reduction Reactions: The compound can be reduced to form different derivatives, often using hydrogenation or other reducing agents.

    Oxidation Reactions: Oxidation can lead to the formation of new functional groups, such as hydroxyl or carbonyl groups.

Wissenschaftliche Forschungsanwendungen

tert-Butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and reactivity.

    Materials Science: The compound is explored for its potential in creating new materials with specific properties.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways.

Wirkmechanismus

The mechanism of action of tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane core play crucial roles in its reactivity and binding affinity. The compound can modulate various biological pathways, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate include:

    tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound has a similar bicyclo[1.1.1]pentane core but differs in the functional groups attached.

    tert-Butyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate: Another similar compound with a hydroxymethyl group instead of an iodine atom

These compounds share structural similarities but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

Molekularformel

C12H20INO2

Molekulargewicht

337.20 g/mol

IUPAC-Name

tert-butyl N-[2-(3-iodo-1-bicyclo[1.1.1]pentanyl)ethyl]carbamate

InChI

InChI=1S/C12H20INO2/c1-10(2,3)16-9(15)14-5-4-11-6-12(13,7-11)8-11/h4-8H2,1-3H3,(H,14,15)

InChI-Schlüssel

XYNAJUPMDWTZHR-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCCC12CC(C1)(C2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.